molecular formula C4H10BrGa B584724 Bromo(diethyl)gallane CAS No. 148559-83-5

Bromo(diethyl)gallane

Cat. No.: B584724
CAS No.: 148559-83-5
M. Wt: 207.751
InChI Key: ZCHGHTNOFPSDSC-UHFFFAOYSA-M
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Description

Bromo(diethyl)gallane is an organogallium compound characterized by a gallium atom bonded to two ethyl groups and one bromine atom. This compound belongs to the broader class of haloalkylgallanes, which are pivotal intermediates in organometallic synthesis. Its synthesis typically involves reactions between dihalo(methyl)gallanes and organothiols or lead thiolates, as demonstrated in studies investigating analogous bromo- and iodo(methyl)(organylthio)gallanes . This compound is primarily utilized as a precursor in the preparation of complex gallium-based reagents, leveraging the reactivity of the gallium-halogen bond for subsequent substitution or coupling reactions.

Properties

CAS No.

148559-83-5

Molecular Formula

C4H10BrGa

Molecular Weight

207.751

IUPAC Name

bromo(diethyl)gallane

InChI

InChI=1S/2C2H5.BrH.Ga/c2*1-2;;/h2*1H2,2H3;1H;/q;;;+1/p-1

InChI Key

ZCHGHTNOFPSDSC-UHFFFAOYSA-M

SMILES

CC[Ga](CC)Br

Synonyms

Galliumdiethylbromid

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Overview of Haloalkylgallanes

Property This compound Chloro(diethyl)gallane Iodo(diethyl)gallane
Bond Strength (Ga–X) Moderate High Low
Reactivity Intermediate Low High
Thermal Stability Moderate High Low
Typical Applications Organometallic synthesis, coupling reactions Catalysis, stable intermediates Radical reactions, iodine-rich complexes

Key Research Findings

  • Synthetic Yields: Brominated gallanes often achieve higher yields in reactions involving electron-withdrawing substituents compared to chloro or nitro groups, as observed in pyranopyrazole synthesis (e.g., 71% yield for bromo vs. 74% for nitro) .
  • Mechanistic Insights : The reaction mechanisms for haloalkylgallanes involve thiolate displacement, with bromine’s intermediate electronegativity balancing reactivity and selectivity .

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